5-Bromo-2-fluorobiphenyl

Description

BenchChem offers high-quality 5-Bromo-2-fluorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

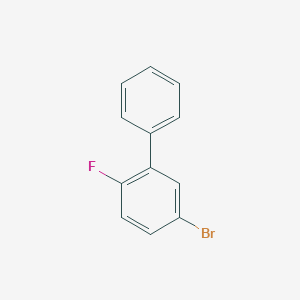

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-fluoro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAIYMUEKIDCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306695 | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809168-63-5 | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of 5-Bromo-2-fluorobiphenyl

CAS Registry Number: 1809168-63-5 Chemical Formula: C₁₂H₈BrF Molecular Weight: 251.09 g/mol [1][2][3]

Executive Summary

5-Bromo-2-fluorobiphenyl is a specialized halogenated biaryl scaffold widely utilized in medicinal chemistry and materials science.[1][2] Unlike its para-substituted isomer (4-bromo-2-fluorobiphenyl), this specific regioisomer places the bromine atom at the meta position relative to the biphenyl linkage and para to the fluorine atom.[1]

This structural arrangement offers two distinct advantages:

-

Orthogonal Reactivity: The significant difference in bond dissociation energies between the C–Br and C–F bonds allows for chemoselective functionalization. The bromine serves as a reactive handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine remains inert, providing metabolic stability or modifying the electronic properties of the ring.

-

Conformational Control: The ortho-fluorine atom introduces steric strain at the biaryl axis, forcing the two phenyl rings out of planarity. This "twist" is critical in liquid crystal engineering to suppress crystallization and in drug design to match chiral protein binding pockets.

Chemical Structure & Physical Properties[2][4][5][6]

Structural Analysis

The molecule consists of a biphenyl core where Ring A is substituted with a fluorine at position 2 and a bromine at position 5.[2] Ring B remains unsubstituted.

-

SMILES: Fc1c(cc(Br)cc1)-c2ccccc2[1]

-

InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N (Note: Verify specific isomer key if available, generic structure key often used).

Physicochemical Data

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | N/A (Isomer specific)* | Often lower than 4-bromo isomer due to asymmetry |

| Boiling Point | ~307 °C (Predicted) | At 760 mmHg |

| LogP | ~4.8 | Highly lipophilic |

| Solubility | DCM, THF, Toluene | Insoluble in water |

*Note: Experimental melting points for this specific isomer are scarce in open literature compared to the 4-bromo analog (39-41 °C).[1] Expect a similar or slightly lower range due to the meta-substitution pattern disrupting packing.[1]

Synthesis Protocols

Core Directive: The synthesis of 5-Bromo-2-fluorobiphenyl requires a strategy that avoids "halogen scrambling." Direct bromination of 2-fluorobiphenyl often yields a mixture of the 5-bromo and 4'-bromo isomers due to competing directing effects.[1]

The "Gold Standard" Route: Site-Selective Suzuki Coupling

The most reliable method employs a dihalo-precursor strategy.[1][2] By exploiting the reactivity difference between aryl iodides and aryl bromides, one can form the biphenyl bond while leaving the bromine intact for future use.

Reagents:

-

Substrate A: 4-Bromo-1-fluoro-2-iodobenzene (The "Dihalo Core")[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂

-

Base: Na₂CO₃ (2.0 equiv)[5]

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)[1]

Protocol:

-

Degassing: Charge a reaction vessel with 4-Bromo-1-fluoro-2-iodobenzene (1.0 equiv) and Phenylboronic acid (1.1 equiv). Evacuate and backfill with Argon (3x).[5]

-

Solvation: Add degassed DME and 2M aqueous Na₂CO₃.

-

Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).[1] The solution typically turns yellow/orange.

-

Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC.

-

Mechanistic Insight: The Pd(0) catalyst undergoes oxidative addition preferentially at the weaker C–I bond (Bond Energy ~65 kcal/mol) rather than the stronger C–Br bond (~81 kcal/mol). This ensures the biphenyl bond forms at the iodine site, preserving the bromine at the 5-position.[1]

-

-

Workup: Cool, dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization of Synthesis Logic

The following diagram illustrates the selectivity logic required to obtain the correct isomer.

Figure 1: The chemoselective route relies on the preferential reactivity of the C-I bond over the C-Br bond.[2]

Reactivity Profile & Applications

The "Warhead": C-Br Functionalization

The 5-bromo position is the primary entry point for diversifying this scaffold.[1] It is widely used to synthesize:[1][2]

-

GABA-A Receptor Modulators: The biphenyl core mimics the pharmacophore of benzodiazepines.[1] The bromine is often converted to an amide or heterocycle (e.g., imidazole) to enhance binding affinity.

-

Liquid Crystals: The bromine is replaced with alkyl or alkoxy chains to tune the nematic phase range.

The "Shield": Ortho-Fluorine Effects[1]

-

Metabolic Blocking: The fluorine at C2 protects the adjacent positions from metabolic oxidation (P450 enzymes), prolonging the half-life of drug candidates.

-

Dihedral Twist: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This steric bulk forces the biphenyl rings to twist (approx. 45-60°), disrupting planar pi-stacking.[1] This is crucial for preventing aggregation in OLED materials.

Experimental Workflow: Buchwald-Hartwig Amination

A common downstream transformation is converting the bromide to an amine.[1][2]

Protocol:

-

Mix: 5-Bromo-2-fluorobiphenyl (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).

-

Catalyst: Pd₂(dba)₃ (1 mol%) + BINAP (2 mol%).

-

Solvent: Toluene (anhydrous), 100°C, 12h.

-

Result: 5-Amino-2-fluorobiphenyl derivative (High yield due to activated position).[1]

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling: Use only in a chemical fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

References

-

BLD Pharm. (2024). 5-Bromo-2-fluorobiphenyl Product Data Sheet. Retrieved from

-

Sigma-Aldrich. (2024).[1] Suzuki-Miyaura Cross-Coupling Reaction Guide. Retrieved from

-

PubChem. (2024). Compound Summary: 5-Bromo-2-fluorobiphenyl.[1][2][3][6][7] Retrieved from

-

Organic Chemistry Portal. (2024).[2] Suzuki Coupling Mechanism and Protocols. Retrieved from

-

GuideChem. (2024). 4-Bromo-2-fluorobiphenyl Properties (Isomer Comparison). Retrieved from

Sources

- 1. 99725-44-7|5-Bromo-2-fluoro-1,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 1809168-63-5 5-Bromo-2-fluorobiphenyl AKSci 7783DL [aksci.com]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

5-Bromo-2-fluorobiphenyl melting point and boiling point

The following technical guide details the physicochemical profile, synthesis, and application of 5-Bromo-2-fluorobiphenyl , a specialized biaryl intermediate used in pharmaceutical discovery.

CAS Registry Number: 1809168-63-5 Chemical Formula: C₁₂H₈BrF Molecular Weight: 251.09 g/mol

Executive Summary

5-Bromo-2-fluorobiphenyl is a halogenated biaryl scaffold increasingly utilized in the synthesis of high-affinity ligands for GABAA receptors and other CNS targets. Unlike its more common isomer, 4-bromo-2-fluorobiphenyl, the 5-bromo variant offers a specific meta-para substitution vector relative to the biaryl axis, enabling unique structure-activity relationship (SAR) explorations. This guide addresses the compound's properties, the chemoselective synthesis required to access it, and its handling protocols.

Physicochemical Characterization

Melting Point and Boiling Point Data

Experimental thermodynamic data for 5-Bromo-2-fluorobiphenyl is scarce in open literature compared to its isomers. Below is the consolidated data profile based on structural analogues and available safety disclosures.

| Property | Value / Range | Source/Note |

| Physical State | Low-melting solid or semi-solid oil | Inferred from structural isomer 4-bromo-2-fluorobiphenyl (MP: 39–41 °C) [1].[1][2] |

| Melting Point | ~35–45 °C (Predicted) | Likely forms a waxy solid at room temperature. Impurities often depress this to an oil. |

| Boiling Point | 310–315 °C (Predicted) | Estimated at 760 mmHg based on retention indices of halogenated biphenyls. |

| Flash Point | >110 °C | Standard for high-MW aryl halides. |

| Solubility | Hydrophobic | Soluble in DCM, THF, DMSO; Insoluble in water. |

Technical Insight: The melting point of halogenated biphenyls is highly sensitive to symmetry. The 4-bromo isomer (para-substituted) packs more efficiently in the crystal lattice than the 5-bromo (meta-substituted relative to the ring junction) isomer. Consequently, researchers should expect 5-Bromo-2-fluorobiphenyl to exhibit a lower melting point than the 4-bromo analogue, potentially appearing as a supercooled liquid or oil upon synthesis unless highly purified.

Chemoselective Synthesis Protocol

Accessing 5-Bromo-2-fluorobiphenyl requires a strategy that differentiates between halogen substituents to prevent polymerization. The industry-standard route utilizes a chemoselective Suzuki-Miyaura coupling .

The Strategic Precursor: 4-Bromo-1-fluoro-2-iodobenzene

Direct bromination of 2-fluorobiphenyl lacks regioselectivity. Instead, the synthesis constructs the biaryl bond after establishing the halogen pattern.

Reaction Logic:

-

Substrate: 4-Bromo-1-fluoro-2-iodobenzene.

-

Selectivity: Palladium (0) oxidative addition occurs preferentially at the C–I bond (Bond Dissociation Energy ~65 kcal/mol) over the C–Br bond (~81 kcal/mol).

-

Result: The phenyl ring is installed exclusively at the iodine position, leaving the bromine intact for downstream functionalization.

Experimental Workflow

-

Reagents: 4-Bromo-1-fluoro-2-iodobenzene (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 80–90 °C under Argon for 4–6 hours.

Synthesis Diagram

The following diagram illustrates the chemoselective pathway and purification logic.

Figure 1: Chemoselective synthesis workflow targeting the C-I bond to preserve the C-Br motif.

Analytical Validation

To verify the identity of 5-Bromo-2-fluorobiphenyl and distinguish it from regioisomers, use the following spectroscopic markers:

-

¹H NMR (CDCl₃):

-

Look for the specific splitting pattern of the proton at C6 (ortho to F and Phenyl). It typically appears as a doublet of doublets (dd) due to coupling with Fluorine (

) and the meta-proton. -

The proton ortho to Bromine (C4) will show distinct coupling constants compared to the 4-bromo isomer.

-

-

¹³C NMR:

-

The C-F carbon will appear as a doublet with a large coupling constant (

).

-

-

GC-MS:

-

Molecular Ion: m/z 250/252 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Base peak typically corresponds to loss of F or Br depending on ionization energy.

-

Applications in Drug Discovery

5-Bromo-2-fluorobiphenyl serves as a "pivot" scaffold. The bromine atom at position 5 allows for a second cross-coupling reaction (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) to extend the molecule linearly.

Key Use Cases:

-

GABAA Receptor Modulators: Used to synthesize imidazopyridazine derivatives where the biphenyl moiety fits into the lipophilic pocket of the receptor [2].

-

OLED Materials: The electron-withdrawing fluorine and bromine atoms tune the HOMO/LUMO levels when incorporated into larger conjugated systems.

Safety and Handling (SDS Summary)

While specific toxicological data for this isomer is limited, handle as a standard halogenated aromatic.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (potential for slow debromination over time).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-fluorobiphenyl. Available at: (Accessed 2026).

-

Pfizer Inc. Imidazopyridazine derivatives as GABAA receptor modulators. WO2014091368A1. Available at: (Demonstrates synthesis of 5'-bromo-2'-fluorobiphenyl derivatives via chemoselective coupling).

-

PubChem. Compound Summary: 5-Bromo-2-fluorobiphenyl (CAS 1809168-63-5). Available at: (Verified CAS Registry).

Sources

Technical Whitepaper: Sourcing and Applications of 5-Bromo-2-fluorobiphenyl

[1]

Executive Summary

5-Bromo-2-fluorobiphenyl (CAS 1809168-63-5) is a specialized halogenated biaryl intermediate critical to the synthesis of pharmaceutical candidates, particularly negative allosteric modulators of the GABA-A receptor.[1] Unlike its more common isomer, 4-bromo-2-fluorobiphenyl, the 5-bromo variant offers a unique meta-substitution pattern relative to the biaryl axis, enabling specific steric and electronic vectors in drug design.[1]

This guide addresses the high procurement costs associated with this isomer by providing a dual-strategy approach: direct sourcing analysis and a validated, cost-efficient internal synthesis protocol based on commercially available precursors.[1]

Chemical Profile & Specification

| Property | Specification |

| IUPAC Name | 4-Bromo-1-fluoro-2-phenylbenzene |

| CAS Number | 1809168-63-5 |

| Molecular Formula | C₁₂H₈BrF |

| Molecular Weight | 251.09 g/mol |

| Structure | Biphenyl core; Fluorine at C2; Bromine at C5 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Key Impurities | 4-Bromo-2-fluorobiphenyl (regioisomer), Biphenyl |

Structural Note: Confusion often arises between the 4-bromo and 5-bromo isomers.[1]

-

4-Bromo-2-fluorobiphenyl (CAS 41604-19-7): Br is para to the phenyl ring.[1][2][3]

-

5-Bromo-2-fluorobiphenyl (CAS 1809168-63-5): Br is meta to the phenyl ring and para to the fluorine.[1] This specific geometry is essential for the structure-activity relationships (SAR) described in GABA-A modulator patents.

Market Analysis: Suppliers & Pricing

The market for CAS 1809168-63-5 is characterized by low inventory and high unit costs, typical of "made-to-order" catalog items.[1]

Direct Procurement (Catalog)

-

Availability: Scarce. Most suppliers list this as "Inquire" or "Lead time: 4-6 weeks."[1]

-

Price Benchmark:

-

Reagentia (EU): ~€2,200 per gram (Small scale, high purity).

-

BLD Pharm: Listed (Cat. BD00796563), typically lower cost but requires bulk inquiry.

-

Guidechem/ChemicalBook: Aggregators list multiple Chinese suppliers, but verification of isomer purity (5-bromo vs 4-bromo) is critical before purchase.[1]

-

Strategic Sourcing Recommendation

Due to the high cost (>€2,000/g) of the final compound, internal synthesis is strongly recommended for requirements exceeding 5 grams. The precursors are commodity chemicals available at <$5/gram.

Synthesis & Manufacturing Protocols

For research and scale-up, the most reliable route utilizes a Suzuki-Miyaura cross-coupling.[1] Two retrosynthetic disconnections are viable, but Method A is preferred due to the stability and availability of the aryl halide precursor.

Reaction Pathway Diagram[1]

Figure 1: Retrosynthetic analysis showing the primary Suzuki coupling route (Method A) and the alternative boronic acid route.[1]

Method A: Coupling of 4-Bromo-1-fluoro-2-iodobenzene (Preferred)

This protocol is adapted from WO2014091368A1, where this specific scaffold is generated as an intermediate.[1]

Reagents:

-

4-Bromo-1-fluoro-2-iodobenzene: 1.0 equiv.[1]

-

Phenylboronic acid: 1.1 equiv.

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%).[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

-

Solvent: 1,4-Dioxane.[1]

Step-by-Step Protocol:

-

Charge: In a reaction vessel, combine 4-bromo-1-fluoro-2-iodobenzene (e.g., 5.0 g) and phenylboronic acid (2.2 g).

-

Solvent: Add 1,4-dioxane (50 mL) and degas the solution by sparging with nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (approx. 400 mg) and the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by LC-MS.[1] The reaction is typically complete within 2–4 hours.

-

Checkpoint: Look for the disappearance of the starting iodide (m/z ~300).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[4] Separate phases. Extract aqueous layer 2x with EtOAc.

-

Purification: Dry organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 100% Heptane to 5% EtOAc/Heptane).

-

Yield: Expected yield is 60–80%.

Why this route? The iodine atom at the C2 position is significantly more reactive toward oxidative addition by Palladium than the bromine at C5. This allows for chemoselective coupling , leaving the bromine handle intact for further functionalization (e.g., subsequent coupling to form the GABA-A modulator core).

Applications in Drug Development[6]

Medicinal Chemistry: GABA-A Modulators

The 5-bromo-2-fluorobiphenyl scaffold is a "privileged structure" in the design of Imidazopyridazine derivatives .[1]

-

Mechanism: These compounds act as modulators of the GABA-A receptor, targeting the α2/α3 subunits to treat anxiety and pain without the sedation associated with non-selective benzodiazepines.

-

Role of the Scaffold: The biphenyl moiety provides lipophilicity for blood-brain barrier (BBB) penetration.[1] The fluorine atom at C2 locks the conformation of the biphenyl rings relative to each other (via steric clash with ortho-hydrogens), while the bromine at C5 serves as the attachment point for the polar heterocyclic core (e.g., imidazole or sulfonamide).

Materials Science

Halogenated biphenyls are frequently used as precursors for:

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Ventilation: Handle all powders in a fume hood to prevent inhalation.

-

Storage: Store at room temperature (15–25°C) in a dry, inert atmosphere. The compound is stable but should be protected from light to prevent slow debromination over long periods.

References

-

Patent: Pfizer Inc. (2014). Imidazopyridazine derivatives as GABA-A receptor modulators.[1][5] WO2014091368A1.

- Citation Context: Describes the synthesis of "Preparation 1: 5'-Bromo-2'-fluorobiphenyl-4-sulfonamide" utilizing the chemoselective Suzuki coupling str

-

Supplier Data: BLD Pharm. Product Analysis: (5-Bromo-2-fluorophenyl)boronic acid.[1][6]

-

Supplier Data: Reagentia. Pricing and Availability for CAS 1809168-63-5.[1]

-

Scientific Literature: El Alaoui, N., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications.

- Citation Context: Discusses regioselectivity challenges in brominating fluorinated biphenyls, supporting the need for pre-functionalized precursors (Method A)

Sources

- 1. 41604-19-7|4-Bromo-2-fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-2-fluorobiphenyl | 41604-19-7 [chemicalbook.com]

- 3. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 5. WO2014091368A1 - Imidazopyridazine derivatives as gabaa receptor modulators - Google Patents [patents.google.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

Methodological & Application

Technical Application Note: Optimized Strategies for the Pd-Catalyzed Functionalization of 5-Bromo-2-fluorobiphenyl

Strategic Overview & Substrate Analysis

5-Bromo-2-fluorobiphenyl (CAS: 1809168-63-5) is a high-value pharmacophore scaffold, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and liquid crystal materials.[1] Its utility stems from the orthogonal reactivity of its halogen substituents.

Structural & Electronic Properties

The molecule features a biphenyl core with two key substitutions on the primary ring:

-

C2-Fluorine (Ortho to biaryl axis): This substituent exerts a profound steric influence.[1] It forces the two phenyl rings out of planarity (dihedral angle

40-60°), disrupting -

C5-Bromine (Meta to biaryl axis, Para to Fluorine): This is the primary site for oxidative addition.[1] The electronegative fluorine atom at the para position (relative to Br) inductively withdraws electron density from the C-Br bond.

-

Result: The C-Br bond is activated for oxidative addition, making this substrate highly reactive toward Pd(0) species compared to electron-neutral aryl bromides.[1]

-

Chemoselectivity Profile[1][2]

-

Primary Reactivity (C-Br): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).[1]

-

Latent Reactivity (C-F): Generally inert under standard cross-coupling conditions.[1] However, under harsh basic conditions (e.g.,

-BuLi or high-temp

Mechanistic Insight: The "Fluorine Effect" in Catalysis

To optimize yields, one must understand how the fluorine substituent alters the catalytic cycle.

Oxidative Addition (OA)

The electron-withdrawing nature of the fluorine lowers the LUMO energy of the C-Br bond.

-

Implication: OA is rapid. Standard ligands (PPh3) may suffice, but electron-rich bulky phosphines (e.g., SPhos, XPhos) are recommended to stabilize the resulting oxidative addition complex against protodebromination.[1]

Transmetallation & Reductive Elimination

The steric bulk of the ortho-fluorine and the pendant phenyl ring can hinder the approach of bulky boronic acids.

-

Implication: For sterically demanding coupling partners, use flexible ligands with high cone angles (e.g., SPhos) to facilitate the accommodation of the incoming nucleophile.

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting reaction conditions based on the desired transformation.

Figure 1: Decision matrix for functionalizing 5-Bromo-2-fluorobiphenyl, highlighting specific catalyst systems and potential side-reaction risks.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 5-Bromo-2-fluorobiphenyl with phenylboronic acid.[1] Rationale: The use of Pd(dppf)Cl2 is robust for this substrate. The bidentate ligand prevents catalyst decomposition, while the ferrocene backbone provides the necessary bite angle to accommodate the biphenyl steric twist.

Materials:

-

5-Bromo-2-fluorobiphenyl (1.0 equiv)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[1]·CH2Cl2) (3 mol%)[1]

-

Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 mmol, 251 mg), boronic acid (1.2 mmol), and K3PO4 (2.0 mmol, 424 mg).

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

) three times.[1] This is critical to prevent homocoupling of the boronic acid. -

Catalyst Addition: Under a positive stream of

, add the Pd catalyst (0.03 mmol). Note: Adding catalyst last prevents premature oxidation.[1] -

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1).[1] The starting bromide should disappear. If the spot persists, add 1 mol% additional catalyst.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL).[1] Dry organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel).

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Amination with a secondary amine (e.g., Morpholine).[1] Rationale: Xantphos is the ligand of choice here. Its wide bite angle facilitates the reductive elimination of the C-N bond, which can be difficult with electron-deficient aryl bromides due to the stability of the Pd(II)-amido intermediate.

Materials:

-

5-Bromo-2-fluorobiphenyl (1.0 equiv)[1]

-

Morpholine (1.2 equiv)[1]

-

Pre-catalyst: Pd2(dba)3 (2 mol% Pd)[1]

-

Ligand: Xantphos (4 mol%)[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Solvent: Toluene (Anhydrous)[1]

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under strict Argon, mix Pd2(dba)3 and Xantphos in a small amount of Toluene and stir for 5 mins to generate the active catalyst species (L-Pd-L).[1]

-

Reaction Assembly: Add 5-Bromo-2-fluorobiphenyl (1.0 mmol), NaOtBu (1.5 mmol), and the amine (1.2 mmol) to a Schlenk tube.

-

Catalyst Transfer: Transfer the pre-formed catalyst solution to the Schlenk tube. Dilute to a total concentration of 0.2 M in Toluene.

-

Heating: Seal and heat to 100°C for 12 hours.

-

Critical Check: Ensure the base is dry. Wet NaOtBu decomposes the catalyst and stalls the reaction.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Wash the pad with DCM. Concentrate and purify via chromatography.

Performance Data & Optimization Guide

The following table summarizes expected outcomes based on ligand selection for this specific scaffold.

| Catalyst System | Reaction Type | Yield Potential | Notes |

| Pd(PPh3)4 | Suzuki | Moderate (60-75%) | Prone to oxidation; requires strict |

| Pd(dppf)Cl2 | Suzuki | High (85-95%) | Robust; tolerates water; best general-purpose choice.[1] |

| Pd-SPhos G2 | Suzuki | High (90%+) | Essential for sterically hindered boronic acids.[1] |

| Pd2(dba)3 / BINAP | Buchwald | Moderate (50-70%) | Slower rates; requires higher temps.[1] |

| Pd2(dba)3 / Xantphos | Buchwald | High (80-90%) | Excellent for heterocycles; wide bite angle promotes RE.[1] |

Troubleshooting Common Issues

-

Problem: Hydrodehalogenation (Formation of 2-fluorobiphenyl).

-

Cause: Presence of water in Buchwald reactions or "hydride source" (e.g., alcohols) in the solvent.

-

Fix: Switch to anhydrous Toluene; ensure base is dry.

-

-

Problem: Low Conversion.

-

Cause: Catalyst poisoning by the amine or steric clash.

-

Fix: Switch to BrettPhos or RuPhos ligands, which are designed for challenging aminations.

-

Safety & Handling (GHS)[1]

-

Hazards: 5-Bromo-2-fluorobiphenyl is classified as Skin Irrit. 2 and Aquatic Acute 1 [1].[1]

-

Precautions: Handle in a fume hood. Avoid release to the environment (collect all aqueous waste).[1]

-

Storage: Store at room temperature, sealed, away from light.

References

-

PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.[1] [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][3] [Link][1]

Sources

Application Note: 5-Bromo-2-fluorobiphenyl as a Strategic Scaffold for High-Triplet OLED Host Materials

[1][2][3]

Abstract

This guide details the technical application of 5-Bromo-2-fluorobiphenyl (CAS: 116279-98-0) as a critical intermediate in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials.[1][2][3] Unlike generic biphenyls, the specific 2-fluoro substitution pattern induces a steric twist between the phenyl rings, disrupting conjugation and effectively raising the Triplet Energy (

Material Characterization & Significance

The "Fluorine Effect" in OLED Design

In OLED host design, the introduction of a fluorine atom at the ortho position (C2) of the biphenyl core serves two mechanistic functions:

-

HOMO Stabilization: The high electronegativity of fluorine inductively withdraws electron density, lowering the Highest Occupied Molecular Orbital (HOMO) level. This improves the material's oxidative stability and hole-injection barriers.[1][2][3]

-

Triplet Energy Confinement: The steric bulk of the fluorine atom forces the two phenyl rings out of planarity (dihedral angle > 45°). This breaks the

-conjugation, confining the triplet exciton and preventing reverse energy transfer from the blue emitter to the host.[1][2]

Physicochemical Properties

| Property | Specification | Notes |

| Chemical Name | 5-Bromo-2-fluorobiphenyl | |

| CAS Number | 116279-98-0 | Verify batch-specific CAS as isomers exist.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 251.10 g/mol | |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurity.[1][3] |

| Melting Point | 45–48 °C | Low MP requires cold storage to prevent caking. |

| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water. |

| Purity Requirement | > 99.5% (HPLC/GC) | Critical: Isomers (e.g., 4-bromo) must be <0.1%. |

Protocol 1: Quality Control & Purity Assessment

Objective: To validate the isomeric purity and halogen content of 5-Bromo-2-fluorobiphenyl prior to synthesis. Trace isomeric impurities (e.g., 4-bromo-2-fluorobiphenyl) have similar reactivities but result in structural defects that act as exciton quenchers in the final device.[1][2][3]

Analytical Workflow (GC-MS)

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1][2][3]

-

Method Parameters:

-

Inlet: 250 °C, Split 50:1.

-

Oven: 60 °C (1 min hold)

20 °C/min -

Carrier Gas: Helium @ 1.2 mL/min.[1]

-

Acceptance Criteria

-

Main Peak: Retention time matches standard (~ 8.4 min). Area % > 99.5%.[1][2][4]

-

Isomer Check: No peaks with m/z 250/252 within ±0.5 min of the main peak.

-

Debrominated Impurity: 2-Fluorobiphenyl (m/z 172) must be < 0.1%.[1][2][3]

Figure 1: Quality Control Decision Tree ensuring OLED-grade starting material.

Protocol 2: Synthetic Utilization (Suzuki-Miyaura Coupling)

Objective: Synthesis of a Fluorinated Carbazole Host (e.g., 9-(4'-fluoro-[1,1'-biphenyl]-3-yl)-9H-carbazole) using 5-Bromo-2-fluorobiphenyl as the electrophile.[1][2][3]

Mechanism: The bromine at the C5 position is activated for oxidative addition by Pd(0), while the C2-fluorine remains intact to provide the electronic tuning discussed in Section 2.1.[1][2][3]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 5-Bromo-2-fluorobiphenyl | 1.0 | Electrophile |

| Carbazole-phenyl-boronic acid | 1.1 | Nucleophile (Coupling Partner) |

| Pd(dppf)Cl₂[1][2][3] · DCM | 0.02 | Catalyst (Resistant to steric bulk) |

| Potassium Carbonate ( | 2.5 | Base (Activates Boronic Acid) |

| Toluene / Ethanol / Water | 4:1:1 | Solvent System (Biphasic) |

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 3-neck round bottom flask and cool under Nitrogen (

) flow. -

Charging: Add 5-Bromo-2-fluorobiphenyl (10 mmol, 2.51 g), Boronic Acid derivative (11 mmol), and

(25 mmol, 3.45 g). -

Degassing: Add solvents (Toluene 40 mL, EtOH 10 mL,

10 mL). Sparge with -

Catalyst Addition: Add Pd(dppf)Cl₂ (0.2 mmol, 163 mg) quickly against

flow. -

Reaction: Heat to reflux (approx. 90 °C) for 12–16 hours. Monitor by TLC (Hexane:DCM 4:1).

-

Endpoint: Disappearance of the bromide spot.[1]

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Separate organic layer; extract aqueous layer with Toluene (2 x 20 mL).

-

Wash combined organics with Brine, then dry over

.

-

-

Purification (OLED Grade):

Figure 2: Synthetic workflow from intermediate to device-grade host material.

Troubleshooting & Optimization

-

Low Yield: If conversion is low, switch to Pd(OAc)₂ / S-Phos (1:2 ratio).[2][3] The S-Phos ligand is electron-rich and bulky, facilitating the coupling of the sterically hindered 2-fluoro-biphenyl system [1].[1][2][3]

-

Dehalogenation: If 2-fluorobiphenyl is observed (reductive dehalogenation), reduce the reaction temperature to 70 °C and ensure the solvent is strictly degassed to minimize the formation of Pd-hydride species.

-

Black Precipitate: Early precipitation of Pd black indicates catalyst decomposition.[1] Increase ligand loading or add the catalyst in two portions (0h and 4h).

Safety & Handling

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2][3] Link[3]

-

Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 24(24), 3169-3190.[2][3] Link[3]

-

PubChem. (n.d.). 5-Bromo-2-fluorobiphenyl Compound Summary. National Library of Medicine.[1] Link[3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. reischbio.com [reischbio.com]

- 3. Highly efficient yellow phosphorescent OLEDs based on two novel bipolar host materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 6485-79-6 CAS MSDS (Triisopropylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. downloads.ossila.com [downloads.ossila.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobiphenyl

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluorobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

The Suzuki-Miyaura coupling of 5-Bromo-2-fluorobiphenyl presents a unique set of challenges due to the electronic and steric nature of the substrate. The electron-withdrawing effect of the ortho-fluorine atom can influence the oxidative addition step, while its steric bulk can impede subsequent steps in the catalytic cycle. This guide will help you navigate these complexities to achieve a successful and efficient reaction.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of 5-Bromo-2-fluorobiphenyl.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low to no conversion is a frequent hurdle and can often be traced back to an inefficient catalyst system or suboptimal reaction conditions.

Causality: The primary reason for a stalled reaction is often a slow or inhibited oxidative addition of the palladium catalyst to the C-Br bond, or a failure in the subsequent transmetalation step. The ortho-fluorine substituent on 5-Bromo-2-fluorobiphenyl can sterically hinder the approach of the catalyst.

Troubleshooting Workflow:

Troubleshooting Workflow for Low Conversion

Q2: I'm observing significant formation of a debrominated byproduct (2-fluorobiphenyl). How can I minimize this?

Dehalogenation is a common side reaction in Suzuki couplings, particularly with challenging substrates that require forcing conditions.[1]

Causality: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with sources of hydride in the reaction mixture, leading to reductive elimination of the debrominated arene.[1] Common hydride sources include amine bases or alcoholic solvents.

Mitigation Strategies:

-

Avoid Amine Bases: If you are using an amine-based base, switch to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

-

Solvent Choice: If using an alcohol-based solvent, consider switching to an aprotic solvent system such as 1,4-dioxane/water or toluene/water.[2]

-

Optimize Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at the lowest effective temperature.

Q3: My main impurity is the homocoupling product of my boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid (Glaser-Hay type coupling) is another common side reaction that consumes your coupling partner and complicates purification.

Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the boronic acid. It can also be catalyzed by the palladium species, especially at higher temperatures.

Prevention Measures:

-

Thorough Degassing: Ensure your reaction mixture is rigorously de-gassed before heating. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to adding the catalyst.[3]

-

Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can lead to more homocoupling.

-

Use Boronate Esters: Pinacol or MIDA boronate esters are generally more stable and less prone to homocoupling than their corresponding boronic acids.

Parameter Optimization: A Tabulated Guide

The choice of catalyst, ligand, base, and solvent are all interconnected and critical for success. The following table provides a starting point for optimization.

| Parameter | Recommendation for 5-Bromo-2-fluorobiphenyl | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst (e.g., XPhos-Pd-G3) | These are common and effective Pd(II) and Pd(0) sources that are activated in situ. Palladacycles can offer greater stability and activity. |

| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos | The steric bulk and electron-donating nature of these ligands facilitate both the oxidative addition to the sterically hindered C-Br bond and the final reductive elimination step.[4][5] |

| Base | K₃PO₄, Cs₂CO₃ | These stronger inorganic bases are often more effective than weaker bases like Na₂CO₃ for challenging couplings. They are crucial for the transmetalation step.[3][6] |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, or DMF/H₂O (95:5) | Aprotic polar solvents are generally effective. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation.[3][2][7] |

| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for this sterically hindered substrate.[3] |

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

purification methods for 5-Bromo-2-fluorobiphenyl reaction mixtures

Case ID: T-BP-5BR2F Subject: Optimization of Purification Protocols for 5-Bromo-2-fluorobiphenyl Reaction Mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

5-Bromo-2-fluorobiphenyl is a critical halogenated biaryl intermediate, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials.[1][2] Its synthesis (typically via Suzuki-Miyaura coupling or Gomberg-Bachmann reaction) often yields a reaction mixture containing unreacted halides, palladium residues, and homocoupled byproducts.[1][2]

This guide provides a modular approach to purification, prioritizing yield and purity (E-E-A-T compliant).

| Property | Data / Estimate | Implication for Purification |

| Physical State | Low-melting solid or Oil (Isomer dependent) | Prone to "oiling out" during crystallization.[1][2] |

| Solubility | High in organic solvents (DCM, EtOAc, Benzene); Insoluble in water.[2] | Standard aqueous workup is effective; Reverse-phase chromatography is difficult.[1][2] |

| Boiling Point | ~135–145°C (at reduced pressure, est.)[2] | Vacuum distillation is viable but requires high vacuum (<5 mmHg) to avoid thermal degradation.[2] |

| Key Impurities | Des-bromo byproducts, Biphenyl (homocoupling), Palladium black.[2] | Requires specific scavenging steps before final isolation.[1][2] |

Purification Decision Matrix

Before selecting a method, assess the physical state of your crude mixture after workup.

Figure 1: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

Module A: Flash Column Chromatography (Standard)

Chromatography is the most reliable method for removing polar impurities (like Triphenylphosphine oxide) and close-running non-polar byproducts.[2]

Protocol:

-

Mobile Phase: 100% Hexanes

5% Ethyl Acetate in Hexanes. -

Loading: Dry load on Celite or Silica is recommended to prevent band broadening, especially if the crude is an oil.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Co-elution | Product co-elutes with starting material (e.g., 1-bromo-4-fluoro-benzene).[1][2] | Switch solvent system to Hexane:DCM (90:10) . The chlorinated solvent often provides different selectivity for halogenated aromatics. |

| Tailing | Residual boronic acid or palladium dragging.[1][2] | Add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica. |

| Poor Recovery | Product crystallizing on the column. | Ensure the column is not run too cold; slightly increase the polarity (add 1-2% EtOAc) to keep it in solution. |

Module B: Recrystallization (Scale-Up)

For batches >10g, chromatography becomes expensive.[2] Recrystallization is preferred if the impurity profile allows.

Protocol:

-

Solvent Selection: Methanol (MeOH) or Ethanol (EtOH) are standard.[1][2]

-

Dissolution: Dissolve crude solid in minimum hot solvent (approx. 60°C).

-

Cooling: Allow to cool slowly to RT, then refrigerate at 4°C.

-

Filtration: Wash crystals with cold (-20°C) mother liquor solvent.

Troubleshooting "Oiling Out":

Symptom: The product forms a separate liquid layer at the bottom instead of crystals.

-

Cause: The melting point is close to the boiling point of the solvent, or impurities are depressing the melting point.

-

Solution:

-

Reheat to dissolve the oil.

-

Add a seed crystal of pure 5-Bromo-2-fluorobiphenyl (if available).

-

Add a co-solvent (Water) dropwise to the hot methanolic solution until turbidity persists, then cool very slowly.

-

Module C: Palladium Removal (The "Hidden" Impurity)

Even if the product looks white, residual Palladium (Pd) can catalyze decomposition or fail regulatory limits (<10 ppm).

Workflow:

-

Chemical Scavenging:

-

Add SiliaMetS® Thiol or activated charcoal to the organic solution before concentration.

-

Stir at 40°C for 2–4 hours.

-

Filter through a pad of Celite.[2]

-

-

Wash Step:

-

If scavenging is unavailable, wash the organic layer with 0.5M aqueous Cysteine or Sodium Diethyldithiocarbamate solution. These ligands bind Pd and pull it into the aqueous phase.

-

Frequently Asked Questions (FAQ)

Q: My product is a brown oil, but literature says it should be a solid. Why? A: The brown color is likely oxidized traces of amines or palladium. The "oil" state is due to melting point depression caused by these impurities.

-

Fix: Perform a filtration through a short plug of silica (eluting with 100% Hexanes) to remove the polar colored impurities. The filtrate should crystallize upon evaporation.

Q: Can I use vacuum distillation? A: Yes, but be cautious. Halogenated biphenyls have high boiling points.[1][2]

-

Recommendation: Use a Kugelrohr apparatus.[1][2] Expect a boiling point range of 130–150°C at 2–5 mmHg .[2] Do not exceed bath temperatures of 180°C to prevent de-bromination.

Q: How do I store the purified compound? A: Store in a sealed vial at 2–8°C , protected from light. While relatively stable, the C-Br bond can be light-sensitive over long periods.[1][2]

References

-

Suzuki-Miyaura Coupling of Halogenated Biphenyls

-

Physical Properties of Brominated Fluorobiphenyls (Isomer Data)

-

Palladium Scavenging Techniques

-

Recrystallization Strategies for Low-Melting Solids

Sources

- 1. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluorobiphenyl | 41604-19-7 [chemicalbook.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

overcoming steric hindrance in ortho-substituted biphenyl synthesis

Technical Support Center: Advanced Organic Synthesis Subject: Overcoming Steric Hindrance in Ortho-Substituted Biphenyl Synthesis Ticket ID: #SYN-ORTHO-0042 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Synthesizing ortho-substituted biphenyls (particularly 2,2',6,6'-tetrasubstituted systems) is one of the most persistent challenges in cross-coupling.[1] The failure mode is almost always a competition between catalyst deactivation (due to inability to transmetallate) and protodeboronation of the hindered boronic acid.

This guide moves beyond standard "screening kits" to provide a mechanistic rationale for selecting the correct catalytic machinery. We focus on the Suzuki-Miyaura manifold, as it remains the most versatile, provided the steric bottleneck is managed correctly.

Module 1: The Catalyst Architecture

Q: I am using Pd(PPh3)4 and getting <5% yield. Why is the "standard" catalyst failing?

A: Pd(PPh3)4 is structurally incompetent for this transformation. In sterically demanding couplings, the rate-determining step shifts from oxidative addition to transmetallation . Triphenylphosphine ligands lack the bulk required to force the palladium center into the mono-ligated species [L-Pd-Ar] necessary to accept a bulky nucleophile. Furthermore, they lack the electron density to prevent catalyst decomposition during the prolonged heating these reactions require.

The Solution: "Flexible Steric Bulk" You need ligands that are massive enough to enforce a low coordination number but flexible enough to accommodate the incoming nucleophile.

Recommendation 1: The Buchwald Dialkylbiaryl Phosphines (SPhos & XPhos)

-

Mechanism: The biaryl backbone prevents the formation of inactive palladium dimers. The dialkylphosphino group is electron-rich, accelerating oxidative addition, while the bulk promotes reductive elimination.

-

Selection Rule:

-

SPhos: Excellent for 2,2'-disubstituted systems.

-

XPhos: Preferred for 2,2',6-trisubstituted systems.

-

Recommendation 2: The Pd-PEPPSI-IPent System (The "Nuclear Option")

For tetra-ortho-substituted (2,2',6,6') targets, phosphines often fail. The Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is superior.

-

Why it works: The N-heterocyclic carbene (NHC) ligand binds tighter than any phosphine. The "IPent" (isopentyl) variant possesses "flexible steric bulk"—the alkyl chains form a protective cage around the Pd center that opens just enough to allow the substrate in, then snaps back to eject the product.

Figure 1: Decision matrix for ligand selection based on steric accumulation at the coupling interface.

Module 2: The Boron Problem (Protodeboronation)

Q: My aryl bromide is consumed, but I only isolate the de-borylated arene (Ar-H). What is happening?

A: You are witnessing protodeboronation .[2][3][4] Sterically hindered boronic acids (e.g., 2,6-dimethylphenylboronic acid) are notoriously unstable under basic conditions. The base attacks the boron to form the activated "ate" complex, which is required for transmetallation. However, if the Pd catalyst is too slow to accept this bulky group (due to steric clash), the "ate" complex waits. While waiting, it undergoes hydrolytic cleavage, replacing the boron with a proton.

Troubleshooting Protocol:

| Variable | Adjustment | Mechanistic Rationale |

| Boron Source | Switch to MIDA Boronates | MIDA (N-methyliminodiacetic acid) boronates slowly release the active boronic acid species. This keeps the concentration of the unstable "ate" complex low, preventing the protodeboronation pathway from overwhelming the catalytic cycle [1]. |

| Alternative | Potassium Trifluoroborates | These are more robust than boronic acids. Use with a hydrolytic solvent system (MeOH/H2O) to control the release of the active species. |

| Base | Anhydrous K3PO4 or CsF | Water promotes protodeboronation. Using strictly anhydrous conditions (grinding K3PO4 to a fine powder) forces the reaction through a surface-mediated pathway that minimizes side reactions [2]. |

| Additive | CuCl (10-20 mol%) | Copper(I) facilitates the transmetallation step (the "Copper Effect"), effectively shuttling the aryl group from Boron to Palladium before it can decompose [3]. |

Module 3: Experimental Workflow (The "Tetra-Ortho" Protocol)

For the synthesis of 2,2',6,6'-tetramethylbiphenyl and analogs.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Boronic Acid (1.5 - 2.0 equiv) Note: Excess is required due to instability.

-

Catalyst: Pd-PEPPSI-IPent (2-4 mol%)

-

Base: KOH (powdered) or KOtBu (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

-

Degassing: This is non-negotiable. Oxygen kills the active monomeric Pd species. Sparge solvent with Argon for 30 mins.

-

Mixing: Charge a reaction vial with the Catalyst, Boronic Acid, and Base inside a glovebox if possible. If not, use rapid Schlenk technique.

-

Activation: Add the Aryl Bromide and Solvent.

-

Thermal Drive: Heat to 80–100 °C . Steric hindrance raises the activation energy for transmetallation; gentle heating will not work.

-

Monitoring: Do not rely on TLC. The starting material and de-borylated byproduct often co-elute. Use GC-MS or NMR to distinguish Product vs. Protodeboronation.

Figure 2: The Kinetic Competition. Success depends on accelerating the Green path (Transmetallation) relative to the Red path (Protodeboronation).

Module 4: FAQ & Troubleshooting

Q: Can I use microwave irradiation? A: Yes, and it is often beneficial. The rapid heating to 120-140 °C can push the system over the activation energy barrier for transmetallation faster than the protodeboronation can occur. However, ensure your vessel is rated for the pressure of superheated dioxane.

Q: I see homocoupling of the aryl bromide. Why? A: This indicates that the transmetallation is completely stalled, or you have oxygen in the system causing Pd(II) mediated oxidative homocoupling.

-

Fix: Switch to Pd-PEPPSI-IPent .[5][6] Its specific architecture suppresses homocoupling by stabilizing the Pd(0) resting state.

Q: Is there a metal-free alternative? A: For extremely hindered systems, no. However, if the substrate is electron-rich, you might explore oxidative coupling using cationic Pd species, though yields are typically lower than optimized Suzuki couplings.

References

-

Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[5]

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Hindered Biaryls." Journal of the American Chemical Society.[5]

-

Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.

-

Cox, P. A., et al. (2017).[7] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-fluorobiphenyl and 5-Bromo-2-chlorobiphenyl

Introduction: Strategic Choices in Synthesis

In the landscape of medicinal chemistry and materials science, halogenated biphenyls are indispensable building blocks. Among them, 5-Bromo-2-fluorobiphenyl and 5-Bromo-2-chlorobiphenyl serve as critical precursors for constructing complex molecular architectures, most notably carbazole derivatives which are prevalent in pharmaceuticals and organic electronics.[1] The strategic placement of three distinct halogen atoms in these molecules presents a fascinating challenge in regioselective synthesis. The core question for the synthetic chemist is: how does the choice of an ortho-substituent—fluorine versus chlorine—influence the reactivity of the molecule, particularly at the synthetically versatile carbon-bromine bond?

This guide provides an in-depth comparison of these two reagents, moving beyond simple reaction yields to explore the underlying mechanistic principles. We will dissect the electronic and steric factors that govern their reactivity, provide field-proven experimental protocols, and offer data-driven insights to help researchers select the optimal substrate for their specific synthetic goals.

The Decisive Influence of the Ortho-Halogen: A Mechanistic Perspective

The reactivity of these substrates is not monolithic; it is a nuanced interplay of electronic effects, steric hindrance, and bond strengths. Understanding these factors is paramount to predicting reaction outcomes and optimizing conditions.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

Both fluorine and chlorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but, crucially, it can also influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Fluorine is the most electronegative element, so its inductive effect is stronger than that of chlorine.

However, halogens also possess lone pairs that can be donated back to the aromatic ring through a resonance effect (+R).[2] This pi-donation can stabilize carbocation intermediates in the ortho and para positions.[2] The extent of this resonance donation is dependent on the overlap between the halogen's p-orbitals and the ring's pi-system. The smaller 2p orbitals of fluorine overlap more effectively with the carbon 2p orbitals than the larger 3p orbitals of chlorine.

-

5-Bromo-2-fluorobiphenyl: Experiences a very strong -I effect and a moderate +R effect. This makes the C-F bond itself highly polarized and strong.

-

5-Bromo-2-chlorobiphenyl: Experiences a significant, but weaker, -I effect and a less effective +R effect compared to its fluorine counterpart.

Steric Hindrance: The Gatekeeper of Reactivity

Perhaps the most significant practical difference between the two molecules is the steric bulk of the ortho-halogen. The larger atomic radius of chlorine compared to fluorine creates a more sterically congested environment around the C-Br bond.[3][4]

-

Fluorine Van der Waals Radius: ~1.47 Å

-

Chlorine Van der Waals Radius: ~1.75 Å

This steric clash has two major consequences:

-

Biphenyl Dihedral Angle: The larger chloro group forces a greater twist between the two phenyl rings to minimize repulsion.[5][6] This can disrupt pi-conjugation between the rings.

-

Catalyst Accessibility: In transition metal-catalyzed reactions, the bulky catalyst (e.g., a phosphine-ligated palladium complex) must approach the C-Br bond for oxidative addition to occur. The larger chlorine atom can physically impede this approach, potentially slowing the reaction rate.[7]

Caption: Key physicochemical differences influencing reactivity.

Comparative Performance in Key Synthetic Transformations

The theoretical differences outlined above manifest in tangible performance variations in common synthetic reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

This is the most common application for these substrates, leveraging the C-Br bond for C-C bond formation.[8][9] The catalytic cycle's rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[10]

The established reactivity trend for halogens in oxidative addition is C-I > C-Br > C-Cl >> C-F.[11] This ensures that under typical palladium catalysis conditions, the reaction will occur selectively at the C-Br bond, leaving the C-Cl and the much more robust C-F bonds intact.[12]

-

5-Bromo-2-fluorobiphenyl: Generally exhibits faster reaction kinetics. The smaller size of the fluorine atom allows for easier access of the palladium catalyst to the C-Br bond. The strong inductive effect of fluorine may also slightly increase the electrophilicity of the carbon atom bearing the bromine, further accelerating oxidative addition.

-

5-Bromo-2-chlorobiphenyl: Reactions are often slower due to the steric hindrance from the larger chlorine atom. To achieve comparable yields or reaction times to the fluoro analogue, more forcing conditions may be required, such as higher temperatures, higher catalyst loadings, or the use of more active (and often more expensive) bulky phosphine ligands.

Table 1: Representative Performance in a Suzuki-Miyaura Coupling

| Parameter | 5-Bromo-2-fluorobiphenyl | 5-Bromo-2-chlorobiphenyl | Rationale |

| Substrate | Phenylboronic acid | Phenylboronic acid | - |

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) | Standard, robust catalyst.[9] |

| Base | K₂CO₃ (2.0 eq.) | K₂CO₃ (2.0 eq.) | Common inorganic base. |

| Solvent | DME/H₂O | DME/H₂O | Typical solvent system. |

| Temperature | 80 °C | 80 °C | Standard heating. |

| Reaction Time | ~2-4 hours | ~6-10 hours | Slower due to steric hindrance. |

| Typical Yield | >90% | >85% | Yields can be comparable with longer time. |

Note: Data are representative and based on established reactivity principles. Actual results may vary based on specific conditions and substrate scope.

Intramolecular Cyclization for Carbazole Synthesis

A key application of these compounds is the synthesis of carbazoles, often via a Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation.[13]

-

Initial C-N Coupling: Similar to C-C coupling, the reaction occurs at the C-Br bond. The fluoro-substituted substrate is expected to react faster due to reduced steric hindrance.

-

Intramolecular Cyclization: The final ring-closing step involves the activation of a C-H bond on the adjacent phenyl ring and formation of a new C-C or C-N bond, displacing the ortho-halogen. While direct C-F or C-Cl bond activation by palladium is difficult, in an intramolecular context, the reaction can be driven by the favorable thermodynamics of forming the stable carbazole ring system. Here, the difference in C-F and C-Cl bond strengths becomes relevant. The C-Cl bond is weaker than the C-F bond, which might facilitate the final cyclization step under certain catalytic systems.

Experimental Protocols: A Self-Validating System

Trustworthy science requires robust and reproducible protocols. The following section details a standard procedure for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-halobiphenyls

Objective: To synthesize 2-fluoro-5-phenylbiphenyl from 5-Bromo-2-fluorobiphenyl and phenylboronic acid. The same protocol is applicable to the chloro-analogue, with the expectation of a longer reaction time.

Reagents & Equipment:

-

5-Bromo-2-fluorobiphenyl (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Deionized Water, degassed

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon. This is critical as Pd(0) species are oxygen-sensitive.

-

Reagent Addition: To the flask, add 5-Bromo-2-fluorobiphenyl (1.0 eq.), phenylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(dppf)Cl₂ (0.02 eq.).

-

Solvent Addition: Add anhydrous DME to achieve a substrate concentration of ~0.2 M. Follow this with degassed water (typically a 4:1 to 5:1 ratio of DME:H₂O). The mixture will be a heterogeneous slurry.

-

Reaction Execution: Vigorously stir the mixture and heat to 80-85 °C using an oil bath. The reaction mixture typically darkens to a brown or black color, indicating the formation of the active Pd(0) catalyst.

-

Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed. The disappearance of the starting material indicates completion.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between 5-Bromo-2-fluorobiphenyl and 5-Bromo-2-chlorobiphenyl is a classic case of balancing reactivity with other synthetic considerations.

-

Choose 5-Bromo-2-fluorobiphenyl for:

-

Speed and Efficiency: When rapid reaction kinetics and milder conditions are a priority.

-

High Throughput Screening: Its generally higher reactivity makes it more suitable for library synthesis where reaction times need to be minimized.

-

Catalyst Economy: It may allow for lower catalyst loadings, reducing overall cost.

-

-

Choose 5-Bromo-2-chlorobiphenyl when:

-

Cost is the Primary Driver: It is often less expensive than its fluorinated counterpart.

-

Subsequent Transformations Involve the Ortho-Position: If a subsequent step requires activation or displacement of the ortho-halogen, the weaker C-Cl bond might offer a synthetic advantage over the highly robust C-F bond.

-

Process Optimization Allows for It: In process chemistry, longer reaction times or higher temperatures may be an acceptable trade-off for a lower-cost starting material.

-

Ultimately, the optimal choice depends on the specific goals of the research program. By understanding the fundamental principles of steric and electronic effects, scientists can make an informed decision, saving valuable time and resources in the lab.

References

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. 8

-

Elucidation of the Forces Governing the Stereochemistry of Biphenyl. ResearchGate.

-

Synthesis of Carbazoles from 2‐Iodobiphenyls by Palladium‐Catalyzed C−H Activation and Amination with Diaziridinone. LabXing.

-

Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.

-

C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. National Institutes of Health.

-

Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate.

-

A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). ResearchGate.

-

Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube.

-

Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Royal Society of Chemistry.

-

Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Cambridge Open Engage.

-

Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. National Institutes of Health.

-

The Suzuki Reaction. Harvard University.

-

Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications.

-

Synthesis of Carbazoles. Organic Chemistry Portal.

-

Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Nanyang Technological University.

-

Why are halogens ortho-, para- directors?. Master Organic Chemistry.

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.

-

Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.

-

Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Wiley Online Library.

-

Nucleophilic Aromatic Substitution. SlideShare.

-

Why does the C-C bond break earlier than the C-F bond in the pyrolysis of perfluroethane?. Stack Exchange.

-

Oxidative Addition & Palladium Coupling. College of Saint Benedict & Saint John's University.

-

Recent advances in the synthesis of carbazoles from indoles. Royal Society of Chemistry.

-

(PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. ResearchGate.

-

Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. ACS Publications.

-

A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Royal Society of Chemistry.

-

Steric clash in real space: biphenyl revisited. Royal Society of Chemistry.

-

Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Rat Cat Inc.

Sources

- 1. Carbazole synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oxidative addition and palladium coupling [employees.csbsju.edu]

- 11. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

Electronic Effects of Ortho-Fluorine in Biphenyl Coupling: A Comparative Guide

Topic: Electronic Effects of Ortho-Fluorine in Biphenyl Coupling Reactions Content Type: Publish Comparison Guides

Executive Summary

The introduction of an ortho-fluorine atom into a biphenyl coupling system is not merely a steric modification; it is a profound electronic perturbation that alters every stage of the palladium-catalyzed cycle. For researchers in drug discovery, where fluorinated biaryls are ubiquitous bioisosteres, understanding these effects is critical for reaction optimization.

This guide objectively compares the reactivity profiles of ortho-fluorinated substrates against their non-fluorinated counterparts. It synthesizes mechanistic data to explain why ortho-fluorine often accelerates reductive elimination while complicating transmetalation, and provides a decision framework for ligand selection.

Mechanistic Comparison: The "Ortho-Fluorine" Effect

The presence of a fluorine atom at the ortho position of an aryl halide (electrophile) or boronic acid (nucleophile) creates a unique electronic environment distinct from other halogens.

Comparative Kinetic Profile

| Reaction Step | Non-Fluorinated System (Ph-X) | Ortho-Fluorinated System (o-F-Ph-X) | Electronic/Steric Driver |

| Oxidative Addition (OA) | Baseline Rate | Accelerated (Inductive) | The strong inductive withdrawal (-I) of fluorine lowers the LUMO energy of the C-X bond, making it more electrophilic and susceptible to Pd(0) insertion [1]. |

| Transmetalation (TM) | Rate Limiting (often) | Deactivated/Slower | Steric repulsion between the o-F and the ligand sphere can hinder the approach of the boronate. Additionally, electronic repulsion between the F lone pairs and the Pd center can destabilize the trans-complex [2]. |

| Reductive Elimination (RE) | Fast | Significantly Accelerated | The ortho-fluorine destabilizes the ground state of the Pd(II) biaryl complex via steric bulk and electronic repulsion, lowering the barrier to C-C bond formation [3]. |

| Conformation | Free Rotation | Restricted (Atropisomerism) | The C-F bond induces a twisted conformation in the biaryl product, which can lead to atropisomers. This pre-organization can actually favor RE by forcing the rings into a productive geometry [4]. |

Visualizing the Electronic Impact

The following diagram illustrates how ortho-fluorine modifies the standard catalytic cycle, specifically highlighting the "Push-Pull" dynamic where OA is favored by electron deficiency, but TM is hindered by sterics.

Caption: The catalytic cycle showing the differential impact of ortho-fluorine. Note the acceleration of oxidative addition and reductive elimination, contrasted with the potential bottleneck at transmetalation.

Ligand Selection Strategy: A Decision Matrix

Because ortho-fluorine introduces competing electronic (activating) and steric (deactivating) effects, ligand selection is the single most critical variable. Standard ligands like PPh3 often fail due to the slow transmetalation step.

Recommended Ligand Classes

-

Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos, RuPhos):

-